molecular formula C17H22ClN3O2 B4587511 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-propanamine

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-propanamine

Cat. No.: B4587511
M. Wt: 335.8 g/mol
InChI Key: NEBHBDHHFXNGQT-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-propanamine is a useful research compound. Its molecular formula is C17H22ClN3O2 and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.1400546 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Chemical Reactions Compounds containing the 1,2,4-oxadiazole ring, similar to the specified molecule, have been explored for their unique reactivity and potential in synthetic chemistry. For example, a study by Jäger et al. (2002) investigated the ring-fission and C–C bond cleavage reactions of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amines, showcasing the complex chemical transformations these compounds can undergo and their potential utility in synthesizing novel chemical entities (Jäger et al., 2002).

Antimicrobial Properties Compounds featuring the 1,3,4-oxadiazole core have demonstrated antimicrobial properties. Kapadiya et al. (2020) synthesized and evaluated 1,3,4-oxadiazole derivatives for their in vitro antibacterial and antifungal activities, indicating potential research applications in developing new antimicrobial agents (Kapadiya et al., 2020).

Material Science In material science, the incorporation of 1,3,4-oxadiazole derivatives into polymers has been explored for optoelectronic applications. Hamciuc et al. (2015) synthesized polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings in the side chain, demonstrating their potential for blue light-emitting applications due to their high thermal stability and fluorescence properties (Hamciuc et al., 2015).

Antiviral and Antidepressant Applications Exploring the therapeutic potential of 1,2,4-oxadiazole derivatives, Hashem et al. (2007) investigated the conversion of furanones into heterocyclic systems with antiviral activity, suggesting the possibility of these compounds in antiviral research (Hashem et al., 2007). Similarly, Bailey et al. (1985) discussed the antidepressant potential of 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives, highlighting the narrow structure-activity relationships necessary for reduced side effects and improved efficacy (Bailey et al., 1985).

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(oxolan-2-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-2-9-21(11-15-4-3-10-22-15)12-16-19-17(20-23-16)13-5-7-14(18)8-6-13/h5-8,15H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBHBDHHFXNGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CCCO1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-propanamine
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-propanamine
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-propanamine
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-propanamine
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-propanamine
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-propanamine

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